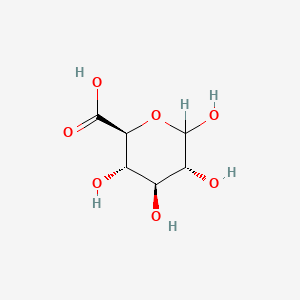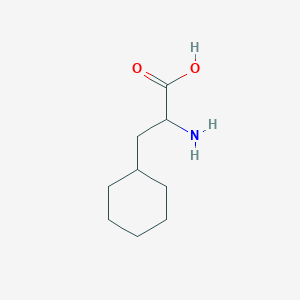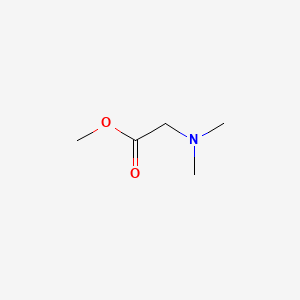
N,N-Dimethylglycine methyl ester
概要
説明
N,N-Dimethylglycine methyl ester, also known as Methyl (dimethylamino) acetate, is a derivative of the amino acid glycine . It is used as a biochemical for proteomics research and as a chemical and pharmaceutical intermediate .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds can be synthesized through various methods, including transmethylation reactions .Molecular Structure Analysis
The molecular formula of this compound is C5H11NO2, and its molecular weight is 117.1463 . The IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-6(2)4-5(7)8-3/h4H2,1-3H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the search results, it’s known that similar compounds can participate in various chemical reactions, including transmethylation processes .Physical And Chemical Properties Analysis
This compound is a liquid at 20°C . It has a boiling point of 135°C, a flash point of 39°C, and a specific gravity of 0.95 at 20/20°C . Its refractive index is 1.41 .科学的研究の応用
Conformational Analysis
- FT-IR Spectroscopy and Molecular Orbital Study : N,N-dimethylglycine methyl ester (DMG-Me) has been studied using FT-IR spectroscopy and molecular orbital calculations, revealing different ground conformational states in gas phase and condensed media. This molecule exhibits an inversion in the order of its lowest energy conformational states due to minor perturbations by the media, such as those due to inert gas matrix. This research provides insights into the molecular behavior of DMG-Me under various experimental conditions (Gómez-Zavaglia & Fausto, 2003).
Analytical Chemistry Applications
- Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) : DMG esters have been used for the analysis of primary and secondary alcohols in complex mixtures by ESI-MS/MS. This technique benefits from the sensitivity and selectivity offered by DMG esters, facilitating the analysis of various compounds like long-chain fatty alcohols and hydroxy-acids (Johnson, 2001).
Medical and Biological Research
- Gas Chromatographic Assay in Urine : A method involving gas chromatography has been developed to determine N,N-dimethylglycine in urine. This technique is used to detect N,N-dimethylglycine in urine from healthy subjects as well as patients with metabolic disorders, highlighting its potential in medical diagnostics and research (Tjørnelund & Hansen, 1990).
Chemical Synthesis and Stability Studies
- Enthalpies of Formation of Glycine-Based Ionic Liquids : DMG-Me is studied in the context of glycine-based sulfate/bisulfate amino acid ionic liquids. The research focuses on experimental and theoretical enthalpies of formation, contributing to the understanding of these ionic liquids' thermodynamic properties (Zhu et al., 2012).
Pharmacological Research
- Prodrug of Metronidazole for Parenteral Administration : Studies on the hydrochloride salt of the N,N-dimethylglycine ester of metronidazole have shown its potential as a prodrug for parenteral delivery. This research explores the bioavailability and stability of the ester, contributing to the development of effective drug delivery systems (Bundgaard et al., 1984).
Safety and Hazards
N,N-Dimethylglycine methyl ester is flammable and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
将来の方向性
While specific future directions for N,N-Dimethylglycine methyl ester were not found in the search results, it’s worth noting that similar compounds, such as N,N-Dimethylglycine, are being studied for their potential roles in various applications, including the development of glycine-based ionic liquids and emulsifiers .
作用機序
Target of Action
N,N-Dimethylglycine methyl ester, a derivative of the amino acid glycine, primarily targets the transmethylation process in the body . It is known to influence the immune response, boost physical and mental performance, enhance cardiovascular function, protect the liver, aid in detoxification, and reduce seizure activity .
Mode of Action
This compound supports transmethylation processes through its ability to give up its methyl groups to help produce Sulfur-Adenosylmethionine (SAMe) . SAMe is the principal methyl donor in the body, and transmethylation involves the reaction whereby a methyl group is transferred from SAMe to another molecule .
Biochemical Pathways
This compound is produced in the one-carbon transfer cycle from choline via betaine in an enzyme-controlled transmethylation reaction . In the body, the liver converts this compound into other useful metabolites by a process known as oxidative demethylation .
Pharmacokinetics
It is known that this compound is more lipid-soluble than glycine due to methylation, which might allow it to more easily cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It can positively influence the immune response, boost physical and mental performance, enhance cardiovascular function, protect the liver, aid in detoxification, and reduce seizure activity . More recently, animal studies indicate that this compound may have a role in the prevention and treatment of systemic lupus erythematosus (SLE) and melanoma .
Action Environment
This compound is sensitive to air and hygroscopic in nature . Environmental factors such as humidity and water can influence its action, efficacy, and stability . Therefore, it should be stored under dry inert gas, in cool, dry conditions in well-sealed containers .
生化学分析
Biochemical Properties
N,N-Dimethylglycine methyl ester plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it is involved in the development of glycine-based ionic liquids and emulsifiers . The compound’s interaction with amino acid methyltransferases is noteworthy, as it serves as a substrate for these enzymes, facilitating methylation reactions . These interactions are crucial for understanding the compound’s role in cellular metabolism and protein modification.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase the secretion of interleukin-2 (IL-2) in Jurkat E6-1 cells, indicating its role in immune response modulation . Additionally, the compound enhances the proliferation and migration of human epidermal keratinocytes, promoting wound healing and tissue regeneration . These effects highlight the compound’s potential therapeutic applications in dermatology and immunology.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It acts as a methyl donor in transmethylation reactions, contributing to the synthesis of sulfur-adenosylmethionine (SAMe), a vital metabolite in cellular processes . The compound’s ability to cross the blood-brain barrier and its lipid solubility suggest its potential role in neurological functions . Furthermore, its interaction with betaine-homocysteine methyltransferase highlights its involvement in the choline-to-glycine metabolic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is sensitive to air and humidity, requiring storage under dry, inert conditions . Studies have shown that it can positively influence immune response and physical performance in both short-term and long-term applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In broiler diets, supplementation with the compound at 1 g/kg feed improved the feed-to-gain ratio without causing toxicity . Higher doses, such as 10 g/kg, led to bioaccumulation in tissues but did not induce adverse effects . These findings suggest that the compound is safe at moderate doses and can enhance growth performance in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced from choline via betaine in an enzyme-controlled transmethylation reaction . The compound is further metabolized by oxidative demethylation, providing methyl groups for various cellular processes . Its role in the choline-to-glycine pathway and its interaction with betaine-homocysteine methyltransferase are critical for understanding its metabolic functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s solubility in water facilitates its distribution in aqueous environments . Its interactions with cellular transport mechanisms and binding proteins influence its localization and accumulation within tissues . These properties are essential for its effective utilization in biochemical and pharmaceutical applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to various cellular compartments and organelles through targeting signals and post-translational modifications . The compound’s localization within mitochondria and its involvement in metabolic pathways highlight its role in cellular energy production and regulation . Understanding its subcellular distribution is crucial for elucidating its biochemical functions and therapeutic potential.
特性
IUPAC Name |
methyl 2-(dimethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-6(2)4-5(7)8-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZFEBJUJIQVDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221693 | |
| Record name | Glycine, N,N-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
| Record name | N,N-Dimethylglycine methyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20852 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7148-06-3 | |
| Record name | N,N-Dimethylglycine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7148-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N,N-dimethyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylglycine methyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N,N-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethylglycine Methyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






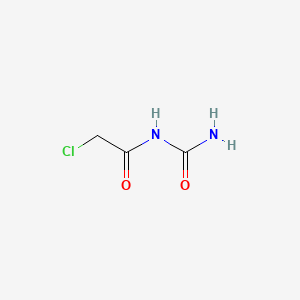


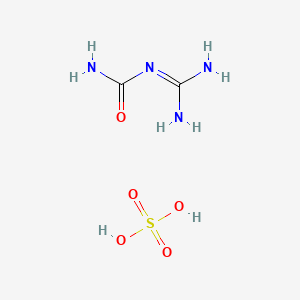

![4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1360019.png)

